(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is a chemical compound with the molecular formula . It is classified as a heterocyclic organic compound due to the presence of both carbon and oxygen in its ring structure. The compound features a fluorine atom attached to a benzodioxin moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is categorized under several classifications:
The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol typically involves multi-step organic reactions. The starting material often includes 6-fluoro-4H-1,3-benzodioxin, which is reacted with methanol under acidic or basic conditions to introduce the hydroxymethyl group.
Common synthetic routes may involve:
Industrial production may utilize batch reactions optimized for yield and purity, employing techniques such as continuous flow synthesis for efficiency .
The molecular structure of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol can be represented as follows:
Key structural data include:
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol primarily involves its role as an inhibitor of c-Jun N-terminal kinase 3 (JNK-3). JNK-3 is involved in various cellular processes such as apoptosis and inflammation. By inhibiting this kinase, the compound may modulate signaling pathways relevant to neurodegenerative diseases and inflammatory responses .
Key properties include:
The compound's stability under various conditions can influence its reactivity and application potential. It exhibits moderate stability but should be stored away from strong oxidizing agents .
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol has several scientific applications:
Recent advances in synthetic chemistry have enabled more efficient access to (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (CAS 306934-89-4), a compound of growing importance in pharmaceutical intermediate synthesis. The core structure features a benzodioxin scaffold with a hydroxymethyl group at C8 and fluorine at C6, presenting both challenges and opportunities in synthetic design. Modern routes often begin with fluorinated catechol derivatives, employing ortho-quinone intermediates that undergo [4+2] cycloadditions with dienophiles like vinyl ethers [6]. A significant innovation involves palladium-catalyzed C-O coupling for benzodioxin ring formation, achieving yields exceeding 75% while minimizing racemization – a critical advantage for chiral intermediate production [6].
Hydrogenation catalysts have proven indispensable for selective reduction of precursor esters or aldehydes to the hydroxymethyl functionality. Sodium borohydride in methanol/THF systems remains common, but newer protocols utilize catalytic transfer hydrogenation with Pd/C and ammonium formate, reducing reaction times by 40% compared to traditional methods [6]. For derivatives, reductive amination of the aldehyde intermediate with benzylamines generates key building blocks for PD-1/PD-L1 inhibitors, demonstrating the compound’s versatility in targeted therapeutics [4].
Table 1: Catalytic Approaches for Core Structure Synthesis
Method | Catalyst System | Key Intermediate | Yield Range | Reference |
---|---|---|---|---|
Ring-Closing Coupling | Pd(OAc)₂/XPhos | 8-Formyl-6-fluorobenzodioxin | 68-76% | [6] |
Transfer Hydrogenation | Pd/C + HCO₂NH₄ | (6-Fluoro-4H-benzodioxin-8-yl)methanol | 82-89% | [6] |
Asymmetric Reduction | B-chlorodiisopinocampheylborane | (R)-(−)-Alcohol derivative | 73% (98% ee) | [4] |
Reductive Amination | NaBH₃CN/AcOH | Benzylamine prodrug precursors | 65-71% | [4] |
The hydroxymethyl group’s reactivity necessitates strategic protection during derivative synthesis, with selection criteria including deprotection efficiency, compatibility with fluorinated heterocycles, and minimal side-product formation.
Silyl protection (TBDMS, TIPS) offers excellent orthogonal stability but suffers from two key limitations in this system: 1) Fluorine’s high electronegativity increases silicon’s lability toward nucleophilic attack, and 2) Bulky silyl groups promote ring strain in the fused dioxin structure, leading to 5-15% ring-opening byproducts [4]. Acetal protection (tetrahydropyranyl, THP) demonstrates superior compatibility for multi-step sequences involving Grignard reactions or halogenations, though acid-catalyzed deprotection risks ether cleavage in the benzodioxin core [6].
Table 2: Protecting Group Performance Metrics
Protecting Group | Coupling Yield | Deprotection Yield | Key Advantage | Main Limitation |
---|---|---|---|---|
Acetyl (Ac) | 92% | 88% | Simple installation/removal | Partial ring-opening (~8%) |
Pivaloyl (Piv) | 95% | 91% | Steric hindrance prevents hydrolysis | Requires harsh basic conditions |
Tetrahydropyranyl (THP) | 89% | 85% | Compatible with organometallics | Acid-sensitive dioxin ring |
TBDMS | 84% | 78% | Spectroscopic monitoring | Ring strain effects |
Benzoyl (Bz) | 90% | 93% | Crystallizes derivatives | Requires nucleophilic deprotection |
For prodrug applications, carbamate protection (Boc, Fmoc) provides dual functionality – protecting the alcohol while enabling targeted drug delivery. This approach is exemplified in PD-1/PD-L1 inhibitors where the free alcohol is regenerated enzymatically in vivo [4]. Ester protection (acetyl, pivaloyl) remains preferred for short synthetic sequences due to rapid deprotection under mild conditions (e.g., K₂CO₃/MeOH), though alkaline conditions require careful control to prevent fluorine displacement [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3